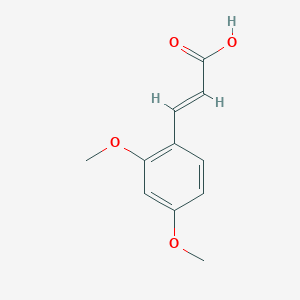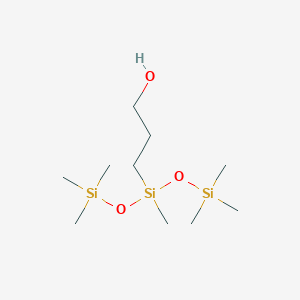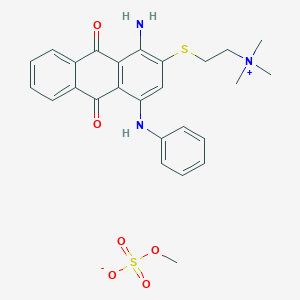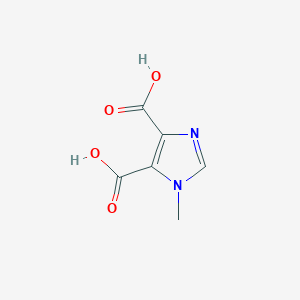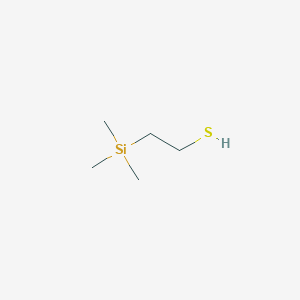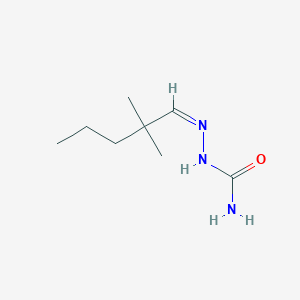
2,2-Dimethylvaleraldehyde semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylvaleraldehyde semicarbazone (DMVSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMVSC is a semicarbazone derivative of 2,2-dimethylvaleraldehyde, which is a branched-chain aldehyde that can be synthesized from 2-methylbutanal. DMVSC has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research applications.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylvaleraldehyde semicarbazone is not fully understood, but it is believed to involve the formation of complexes with metal ions and the inhibition of enzymes involved in various biochemical pathways. 2,2-Dimethylvaleraldehyde semicarbazone has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
2,2-Dimethylvaleraldehyde semicarbazone has been shown to exhibit a range of biochemical and physiological effects, including the ability to scavenge free radicals and inhibit lipid peroxidation. 2,2-Dimethylvaleraldehyde semicarbazone has also been shown to exhibit antitumor activity in vitro and in vivo, as well as the ability to inhibit the formation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,2-Dimethylvaleraldehyde semicarbazone is its relatively low toxicity, which makes it a promising compound for use in various research applications. However, 2,2-Dimethylvaleraldehyde semicarbazone can be difficult to synthesize and purify, which may limit its widespread use in certain research areas.
Orientations Futures
There are several potential future directions for research on 2,2-Dimethylvaleraldehyde semicarbazone. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of the potential therapeutic effects of 2,2-Dimethylvaleraldehyde semicarbazone in various disease models, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-Dimethylvaleraldehyde semicarbazone and to identify potential molecular targets for its therapeutic effects.
Méthodes De Synthèse
2,2-Dimethylvaleraldehyde semicarbazone can be synthesized through the reaction of 2,2-dimethylvaleraldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the semicarbazone derivative. The resulting product can be purified through recrystallization from ethanol.
Applications De Recherche Scientifique
2,2-Dimethylvaleraldehyde semicarbazone has been used in a variety of scientific research applications, including as a reagent in the determination of aldehydes and ketones in biological samples. 2,2-Dimethylvaleraldehyde semicarbazone has also been used as a chelating agent for the determination of metal ions in environmental samples. Additionally, 2,2-Dimethylvaleraldehyde semicarbazone has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
16519-71-4 |
|---|---|
Nom du produit |
2,2-Dimethylvaleraldehyde semicarbazone |
Formule moléculaire |
C8H17N3O |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
[(Z)-2,2-dimethylpentylideneamino]urea |
InChI |
InChI=1S/C8H17N3O/c1-4-5-8(2,3)6-10-11-7(9)12/h6H,4-5H2,1-3H3,(H3,9,11,12)/b10-6- |
Clé InChI |
HOWLUCHINSUHTQ-POHAHGRESA-N |
SMILES isomérique |
CCCC(C)(C)/C=N\NC(=O)N |
SMILES |
CCCC(C)(C)C=NNC(=O)N |
SMILES canonique |
CCCC(C)(C)C=NNC(=O)N |
Synonymes |
2,2-Dimethylvaleraldehyde semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



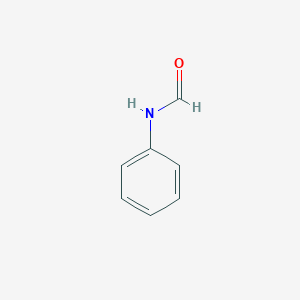
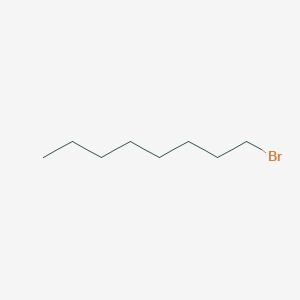
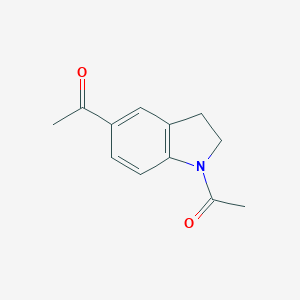
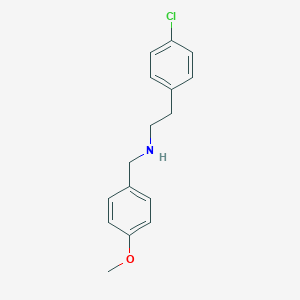
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
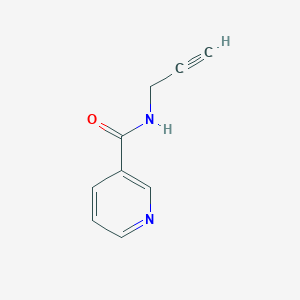
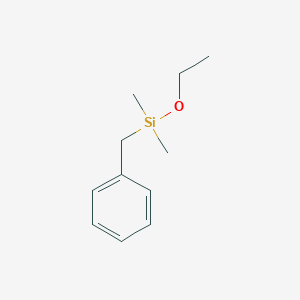
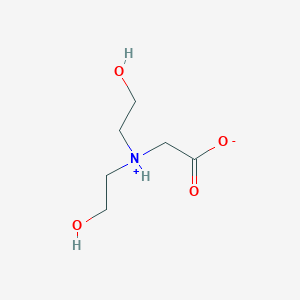
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
